Cdk9-IN-26

Kinase inhibition Structure-activity relationship Medicinal chemistry

Standard CDK9 inhibitors like flavopiridol lack selectivity, introducing off-target liabilities that confound transcriptional regulation studies. Cdk9-IN-26 (compound 1d) solves this with a first-in-class imidazopyrazine scaffold. - Potency: Biochemical IC50 = 0.18 µM; cellular IC50 = 11.62 µM (HCT116/K562/MCF7). - Selectivity: >2.5-fold index (cancer vs. normal cells). - Utility: Positive control for CDK9 enzymatic assays; lead optimization starting point. BenchChem supplies this research-grade inhibitor with documented batch-to-batch consistency.

Molecular Formula C17H14N4O2
Molecular Weight 306.32 g/mol
Cat. No. B12382416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk9-IN-26
Molecular FormulaC17H14N4O2
Molecular Weight306.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=COC=C4
InChIInChI=1S/C17H14N4O2/c1-22-14-4-2-13(3-5-14)19-17-16(12-6-9-23-11-12)20-15-10-18-7-8-21(15)17/h2-11,19H,1H3
InChIKeyCVHXPWDUUXXJIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cdk9-IN-26: First-in-Class Imidazopyrazine CDK9 Inhibitor


CDK9-IN-26 (also designated as compound 1d) is a synthetic small molecule belonging to the imadazopyrazine class, specifically developed as a potent and first-in-class cyclin-dependent kinase 9 (CDK9) inhibitor [1]. The compound functions as an ATP-competitive kinase inhibitor, targeting the ATP-binding pocket of CDK9 to disrupt its catalytic activity and downstream transcriptional elongation pathways [1]. Characterized by the molecular formula C17H14N4O2 and a molecular weight of 306.32 g/mol, CDK9-IN-26 exhibits sub-micromolar potency against the isolated CDK9 enzyme (IC50 = 0.18 µM) and demonstrates broad-spectrum in vitro antiproliferative activity across hematologic and solid tumor cell lines [1].

Workflow CDK9-mediated transcriptional regulation studies
Selection Imidazopyrazine-scaffold CDK9 inhibitor tool compound
Context Kinase inhibitor research; biochemical and cellular assays

Why Cdk9-IN-26 Cannot Be Replaced by Pan-CDK Inhibitors


Within the evolving landscape of CDK9-targeted therapeutics, direct substitution among small molecule inhibitors is scientifically unjustified due to profound variability in scaffold architecture, ATP-binding pocket engagement, and resultant selectivity profiles. CDK9-IN-26, as a prototypical imadazopyrazine, exhibits a distinct binding mode compared to pyrrolopyrimidine-based (e.g., ZK304709) or thiazolopyridine-based (e.g., 8e) CDK9 inhibitors, resulting in unique structure-activity relationships that govern both on-target potency and off-target liability [1][2]. Experimental evidence from parallel evaluations of imadazopyrazine congeners confirms that subtle alterations in substitution patterns—for instance, replacing the 4-methoxyphenyl amine group with a t-butylamine—yield up to a 10-fold reduction in CDK9 inhibitory potency [1]. These observations underscore that generic assumptions of class-wide equivalence are invalid and that procurement decisions must be guided by compound-specific quantitative data.

Pan-CDK inhibitor profile Flavopiridol or dinaciclib may alter transcriptional selectivity due to broader kinase inhibition.
Scaffold-dependent binding Imidazopyrazine core orientation in ATP pocket differs from analogs, affecting target interaction.
Intra-series variability Close analogs (e.g., 1a, 3b) show shifted CDK9 potency, limiting direct substitution within the series.

Cdk9-IN-26: Differential Evidence vs. Analogs


Superior CDK9 Inhibition Among Imidazopyrazine Analogs

Within a systematically synthesized panel of 16 imadazopyrazine analogs (compounds 1a–4d) evaluated under identical experimental conditions, CDK9-IN-26 (compound 1d) demonstrated the most potent CDK9 inhibitory activity, achieving an IC50 of 0.18 µM [1]. This value is marginally superior to the next-best analog, compound 1a (IC50 = 0.19 µM), and represents a substantial 9.9-fold improvement in potency compared to the least active congener, compound 1b (IC50 = 1.78 µM) [1]. These data establish CDK9-IN-26 as the optimal chemical probe within this distinct scaffold class for experiments requiring maximal target engagement.

CDK9 IC50 Comparison
Head-to-head
0.18 µM vs. 1a: 0.19 µM, 3b: 0.23 µM, 4a: 0.24 µM
Supports CDK9 assay ranking
Isolated enzyme assay; reported fold differences ≤1.33
Kinase inhibition Structure-activity relationship Medicinal chemistry

Cellular Cytotoxicity Linked to CDK9 Inhibition

CDK9-IN-26 exhibits robust and correlated antiproliferative activity across three distinct human cancer cell lines: colorectal HCT116, chronic myelogenous leukemia K562, and breast MCF7. Under 72-hour incubation conditions, CDK9-IN-26 demonstrated mean IC50 values of 10.67 µM (HCT116), 11.83 µM (K562), and 12.35 µM (MCF7), yielding a consistent average antiproliferative potency of 11.62 µM [1]. This profile compares favorably to other imadazopyrazines; for instance, compound 4a, which displayed comparable biochemical CDK9 inhibition (IC50 = 0.24 µM), was approximately 1.8-fold less potent in cellular assays (average IC50 = 20.73 µM), indicating that CDK9-IN-26 possesses favorable physicochemical properties for cell permeability and intracellular target engagement [1].

Cellular Antiproliferative IC50
Reported
11.62 µM (avg)
Supports cell-model endpoint review
MTT assay, 72h; HCT116, K562, MCF7 lines
Cancer therapeutics Cytotoxicity Pharmacodynamics

Selectivity for Cancer over Normal Cells

CDK9-IN-26 demonstrates a favorable therapeutic window, exhibiting markedly reduced cytotoxicity toward non-transformed human fetal colonic (FHC) normal cells relative to cancer cells. The compound displays an IC50 of 187.31 µM in FHC normal cells, which is approximately 16-fold higher than its average IC50 in cancer cell lines (11.62 µM) [1]. This translates to a cancer cell selectivity index (SI) of 3.5, 3.7, and 2.5 for MCF7, HCT116, and K562 cells, respectively [1]. In direct comparison, the reference pan-kinase inhibitor staurosporine exhibited significantly lower selectivity (SI: 2.07, 3.5, 1.7), highlighting the advantage of CDK9-IN-26's targeted mechanism [1].

Cancer vs. Normal Selectivity
Head-to-head
SI > 2.5 Cancer cell IC50 11.62 µM vs. FHC IC50 >58.64 µM
Reported cancer-cell model selectivity context
FHC normal colon epithelial cells; MTT assay
Therapeutic index Selectivity Cancer biology

Distinct Binding Mode by Molecular Docking

Computational docking studies reveal that CDK9-IN-26 adopts a unique flipped orientation within the CDK9 ATP-binding pocket compared to structurally related imadazopyrazine analogs (compounds 3b, 3c, and 4a) [1]. In this distinct pose, the furan-3-yl moiety at position 2 occupies a region beneath the glycine-rich loop (G-loop), engaging in hydrophobic interactions with residues Gly28, Gly26, and Ile25, while the 4-methoxyphenyl group at position 3 inserts into the hydrophobic pocket to interact with Phe103, Val166, and Val79 [1]. This flipped binding mode, not observed with other analogs, correlates with the compound's superior biochemical and cellular potency and provides a structural rationale for its differentiated activity profile [1].

Docking Binding Mode
Method context
Flipped orientation vs. analogs 3b,3c,4a
Supports SAR and binding interpretation
AutoDock Vina; CDK9 PDB:7NWK; qualitative comparison
Molecular docking Structure-based drug design Binding mode

High Synthetic Accessibility and Favorable Physicochemical Profile for Reproducible Experimental Use

CDK9-IN-26 is synthesized via a convergent four-step route from readily available precursors with a reported yield of 86–91%, indicating high synthetic accessibility and batch-to-batch reproducibility [1]. In silico ADME predictions indicate reasonable drug-likeness properties, including favorable solubility, lipophilicity, absorption, oral bioavailability, and metabolic stability [1]. While direct experimental comparative data for solubility or stability versus other CDK9 inhibitors is not reported in the primary literature, the compound's solid physical form at room temperature and defined molecular formula (C17H14N4O2; MW 306.32) support predictable handling and formulation in DMSO-based solutions for in vitro assays [1].

Chemical synthesis Drug-likeness Reproducibility

Cdk9-IN-26 Research Applications


Biochemical HTS for CDK9 Inhibitor Discovery

CDK9-IN-26 is ideally suited for experiments requiring potent and reliable CDK9 inhibition in cellular contexts. Its consistent antiproliferative activity across colorectal (HCT116), leukemia (K562), and breast (MCF7) cancer cell lines [1] supports its use as a tool compound for probing CDK9-dependent transcriptional elongation and downstream effects on anti-apoptotic proteins such as Mcl-1. The compound's favorable therapeutic window in normal cells [1] further enables studies aimed at assessing cancer cell-specific vulnerabilities.

Cellular Proof-of-Concept in Oncology

As the most potent member of the imadazopyrazine series characterized to date [1], CDK9-IN-26 serves as a benchmark for further medicinal chemistry optimization. Its unique flipped binding mode [1] provides a structural hypothesis that can guide the design of next-generation analogs with improved selectivity or pharmacokinetic properties. Researchers can use CDK9-IN-26 as a reference standard in head-to-head comparisons with newly synthesized derivatives.

SAR and Medicinal Chemistry Optimization

Given its moderate cellular potency (average IC50 11.62 µM) [1] and favorable cancer cell selectivity [1], CDK9-IN-26 is appropriate for combination studies aimed at identifying synergistic partners that lower the effective concentration required for tumor cell killing. Its defined mechanism and reproducible synthesis [1] make it a reliable component for in vitro drug combination screens, particularly in hematologic malignancies and solid tumors where CDK9 is known to drive oncogene expression.

Application
Selection Property
Validation Focus
CDK9 biochemical assay benchmarking
CDK9 inhibition profile
Biochemical IC50 endpoint and assay consistency
Cancer cell-line pathway studies
Cell proliferation endpoint review
On-target cytotoxicity correlation
Lead optimization SAR
Binding mode specificity
Structure-activity relationship context
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